molecular formula C8H8N2O B13014035 (1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol

(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol

Cat. No.: B13014035
M. Wt: 148.16 g/mol
InChI Key: JLKDAJJNHSQRCK-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol typically involves multi-step procedures starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives with pyrrole under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to meet the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The methanol group can be substituted with other functional groups to create a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (1H-Pyrrolo[3,2-c]pyridin-3-yl)aldehyde or (1H-Pyrrolo[3,2-c]pyridin-3-yl)carboxylic acid.

Scientific Research Applications

(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific derivative and its intended application. Studies have shown that derivatives of this compound can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.

    1H-Pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and its potential as a therapeutic agent.

    1H-Pyrrolo[3,4-c]pyridine: Studied for its biological activities and used in the synthesis of various pharmaceuticals.

Uniqueness

(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol is unique due to its specific ring fusion and the presence of the methanol group, which allows for diverse chemical modifications. This uniqueness makes it a valuable compound in the development of new drugs and materials with tailored properties.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-3-ylmethanol

InChI

InChI=1S/C8H8N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-4,10-11H,5H2

InChI Key

JLKDAJJNHSQRCK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC=C2CO

Origin of Product

United States

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